4-hydrazinylbenzenesulfonamide Hydrochloride 4-hydrazinylbenzenesulfonamide Hydrochloride
Brand Name: Vulcanchem
CAS No.: 17852-52-7
VCID: VC20777896
InChI: InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
SMILES: C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Molecular Formula: C6H10ClN3O2S
Molecular Weight: 223.68 g/mol

4-hydrazinylbenzenesulfonamide Hydrochloride

CAS No.: 17852-52-7

Cat. No.: VC20777896

Molecular Formula: C6H10ClN3O2S

Molecular Weight: 223.68 g/mol

* For research use only. Not for human or veterinary use.

4-hydrazinylbenzenesulfonamide Hydrochloride - 17852-52-7

Specification

CAS No. 17852-52-7
Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Standard InChI Key IKEURONJLPUALY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Canonical SMILES C1=CC(=CC=C1N[NH3+])S(=O)(=O)N.[Cl-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

4-Hydrazinylbenzenesulfonamide hydrochloride is identified by the CAS Registry Number 17852-52-7. This chemical compound is known by multiple synonyms in scientific literature and commercial catalogs, which facilitates cross-referencing across research publications and chemical databases . Some of the common alternative names include:

  • 4-Hydrazinobenzene-1-sulfonamide hydrochloride

  • 4-Sulfonamidophenylhydrazine hydrochloride (4-SPH)

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • (p-Sulfamoylphenyl)hydrazine monohydrochloride

  • 4-Aminosulfonylphenylhydrazine monohydrochloride

  • Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:1)

This diversity in naming conventions reflects the compound's various functional applications and the different research contexts in which it has been studied. The systematic IUPAC nomenclature provides precision in scientific communication, while trade names and abbreviated forms are often employed in industrial settings .

Structural Characteristics

The molecular formula of 4-hydrazinylbenzenesulfonamide hydrochloride is C₆H₁₀ClN₃O₂S with a molecular weight of 223.68 g/mol . The compound features a benzene ring substituted with both a sulfonamide group (-SO₂NH₂) and a hydrazinyl group (-NHNH₂). The hydrochloride salt formation significantly affects its solubility and stability profiles compared to the free base form.

The structural arrangement includes a para-substitution pattern on the benzene ring, with the sulfonamide and hydrazinyl groups positioned opposite each other. This specific orientation contributes to the compound's chemical reactivity and biological function, particularly in its applications as a pharmaceutical intermediate .

Physicochemical Properties

Physical Properties

4-Hydrazinylbenzenesulfonamide hydrochloride exhibits distinct physical characteristics that define its behavior in various environments and affect its handling requirements. Table 1 summarizes these key physical properties based on available scientific data :

Table 1: Physical Properties of 4-Hydrazinylbenzenesulfonamide Hydrochloride

PropertyValueSource Reference
AppearanceWhite to light yellow/orange powder or crystals
Melting Point149-152°C
Density1.644 g/cm³ at 20°C
LogP-0.99 at 20°C
FormPowder to crystal
HygroscopicityHygroscopic

The compound's relatively high melting point suggests significant intermolecular forces, while its negative LogP value indicates greater solubility in aqueous environments than in lipid-based systems. These properties have important implications for its pharmaceutical applications and formulation considerations .

Solubility Profile

Understanding the solubility characteristics of 4-hydrazinylbenzenesulfonamide hydrochloride is crucial for designing effective synthesis protocols and formulations. The compound shows differential solubility in various solvents as outlined below :

  • Water: Readily soluble

  • Methanol: Slightly soluble (improved with heating)

  • Organic solvents: Limited solubility in most non-polar solvents

This solubility profile influences purification strategies, synthesis approaches, and eventually pharmaceutical formulation methods when the compound is used as an intermediate in drug development .

Synthesis Methods

Advanced Synthesis Techniques

Recent advances in synthesis methodology have introduced more efficient approaches to producing 4-hydrazinylbenzenesulfonamide hydrochloride and related derivatives. Notable among these is the application of microwave irradiation technology, which represents a significant improvement over conventional heating methods .

Research published in Tandem Online journals demonstrates that microwave-assisted synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides offers several advantages:

  • Reduced reaction times

  • Improved yields

  • Enhanced purity profiles

  • More environmentally friendly conditions

  • Greater reproducibility

In this approach, the reaction between appropriately functionalized benzene derivatives and various ketones under microwave conditions leads to the formation of substituted hydrazinyl compounds that can be further processed to obtain the desired hydrochloride salt .

Table 2: Comparison of Synthesis Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes to hours
YieldVariable (moderate)Typically higher
Energy ConsumptionHighLower
ScalabilityWell-establishedImproving
Environmental ImpactHigher solvent useReduced solvent requirements

This evolution in synthesis methodology reflects broader trends in green chemistry and process optimization in pharmaceutical manufacturing .

Chemical Reactivity

Stability Considerations

The stability profile of 4-hydrazinylbenzenesulfonamide hydrochloride requires specific storage and handling considerations. The compound is noted to be hygroscopic, indicating a tendency to absorb moisture from the environment . Recommended storage conditions include:

  • Temperature: 2-8°C (refrigeration)

  • Atmosphere: Under inert gas (nitrogen or argon)

  • Protection: From light and moisture

These requirements reflect the compound's sensitivity to oxidation and hydrolysis, particularly in the hydrazinyl portion of the molecule. Understanding these stability parameters is essential for maintaining the compound's integrity during storage and subsequent chemical transformations .

Applications in Pharmaceutical Research

Role in Anti-inflammatory Drug Development

One of the most significant applications of 4-hydrazinylbenzenesulfonamide hydrochloride is as a key intermediate in the synthesis of anti-inflammatory pharmaceuticals. The compound serves as a precursor in the production of selective cyclooxygenase-2 (COX-2) inhibitors, including celecoxib (commercially known as Celebrex) .

The structural features of 4-hydrazinylbenzenesulfonamide hydrochloride make it particularly suitable for transformation into more complex molecular architectures that demonstrate specific enzyme inhibition profiles. The presence of both hydrazinyl and sulfonamide functionalities provides multiple points for structural elaboration toward pharmacologically active compounds .

Enzyme Inhibition Properties

Research has demonstrated that derivatives of 4-hydrazinylbenzenesulfonamide possess significant enzyme inhibitory properties, particularly against human carbonic anhydrase (hCA) isozymes. According to studies published in medicinal chemistry journals, various 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibition of cytosolic hCA I and II isoenzymes .

These compounds demonstrate impressive inhibition constants (Ki values) in the nanomolar range:

  • Against hCA I: 1.79 ± 0.22 to 2.73 ± 0.08 nM

  • Against hCA II: 1.72 ± 0.58 to 11.64 ± 5.21 nM

This potent enzyme inhibition profile explains the pharmaceutical significance of 4-hydrazinylbenzenesulfonamide hydrochloride derivatives and highlights their potential in developing treatments for conditions where carbonic anhydrase activity plays a pathological role .

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